6-Amino-1,5-anhydro-6-deoxyglucitol
Description
Properties
CAS No. |
102419-16-9 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c7-1-4-6(10)5(9)3(8)2-11-4/h3-6,8-10H,1-2,7H2 |
InChI Key |
ORRHLQWHNIGJMV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)CN)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)CN)O)O)O |
Synonyms |
6-amino-1,5-anhydro-6-deoxyglucitol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-amino-1,5-anhydro-6-deoxyglucitol with two closely related derivatives, highlighting structural, functional, and application-based differences.
1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol
- Molecular Formula : C₁₁H₂₀O₆
- Molecular Weight : 248.27 g/mol
- Key Substituents :
- Acetyl group at position 6 (6-O-acetyl).
- Methyl groups at positions 2, 3, and 3.
- The acetyl group introduces steric hindrance, reducing nucleophilic reactivity compared to the amino group in this compound.
- Applications : Primarily used as a synthetic intermediate in carbohydrate chemistry. Its stability under acidic conditions makes it suitable for glycosylation studies .
6-O-(Triisopropylsilyl)-D-glucal
- Key Substituents: Triisopropylsilyl (TIPS) group at position 5. Double bond (enol ether structure) between C1 and C2.
- Structural Impact: The bulky TIPS group provides steric protection, enhancing stability during synthetic reactions. The conjugated double bond enables participation in cycloaddition or electrophilic addition reactions, a feature absent in this compound.
- Applications : Widely utilized in protecting-group strategies for sugar synthesis and as a precursor for C-glycoside formation .
Comparative Data Table
Key Research Findings and Implications
Reactivity of Amino Group: Unlike acetyl or silyl derivatives, the amino group in this compound may enable reactions with nitrite to form diazonium salts, analogous to 6-amino-1,3-naphthalenedisulfonic acid (ANDSA) in fluorescence quenching assays .
Biological Activity: While highlights antiplasmodial and antitrypanosomal activities of amino-containing tetrahydropyridinium derivatives (e.g., compound 18a), the lack of direct data for this compound necessitates caution. Structural similarity implies possible antiparasitic activity, but cytotoxicity profiling (e.g., L-6 cell assays) would be required .
Solubility and Stability: Methylation and silylation in analogs enhance hydrophobicity, whereas the amino group in the target compound likely increases water solubility and ionic interaction capacity.
Preparation Methods
Reduction and Deacetylation
Tributyltin hydride-mediated reduction of 1 yields 1,5-anhydro-D-glucitol after deacetylation. The removal of acetyl groups is typically achieved via alkaline hydrolysis (e.g., sodium methoxide in methanol), producing a triol intermediate.
Tosylation and Reacetylation
Selective monotosylation at the C6 position is performed using toluenesulfonyl chloride in pyridine, followed by reacetylation of remaining hydroxyl groups. This generates 2,3,4-tri-O-acetyl-1,5-anhydro-6-O-toluene-p-sulfonyl-D-glucitol (9 ).
Azide Substitution and Reduction
Treatment of 9 with sodium azide in dimethylformamide (DMF) replaces the tosyl group with an azide, forming 6-azido-1,5-anhydro-6-deoxy-D-glucitol (10 ). Catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reaction reduces the azide to a primary amine, yielding 6-amino-1,5-anhydro-6-deoxy-D-glucitol (11 ).
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Bu₃SnH, Δ | 1,5-Anhydro-D-glucitol | 65–70 |
| 2 | TsCl, pyridine | 9 | 82 |
| 3 | NaN₃, DMF, 80°C | 10 | 78 |
| 4 | H₂, Pd-C, MeOH | 11 | 90 |
Alternative Route via 1,5-Anhydro-D-glucitol Tritylation
A second strategy avoids acetylated precursors by utilizing 1,5-anhydro-D-glucitol directly:
Trityl Protection
The C6 hydroxyl group is protected with trityl chloride (TrCl) in pyridine, forming 6-O-trityl-1,5-anhydro-D-glucitol. This step ensures regioselectivity for subsequent tosylation.
Tosylation and Detritylation
Tosylation at C6 followed by acidic detritylation (e.g., HCl in dichloromethane) yields 1,5-anhydro-6-O-tosyl-D-glucitol. Mesylation (MsCl) may substitute tosylation, though with reduced stability.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | TrCl, pyridine | 6-O-Trityl derivative | 75 |
| 2 | TsCl, pyridine → HCl | 6-O-Tosyl derivative | 68 |
| 3 | NaN₃, DMF | Azide intermediate | 80 |
| 4 | H₂, Pd-C | 11 | 88 |
Enzymatic and Catalytic Approaches
While direct enzymatic synthesis remains unexplored, recent advances in asymmetric catalysis inspire potential alternatives:
Reductive Amination
Preliminary studies suggest that reductive amination of 1,5-anhydro-D-fructose using ammonia and borane-pyridine complexes could bypass multi-step sequences. However, yields remain suboptimal (<40%) due to competing side reactions.
Suzuki Coupling Strategies
Adapting methods from aza-C-disaccharide synthesis, cross-coupling of glucitol-derived boronates with amine-containing partners may offer novel pathways. For example, vinyl bromide intermediates analogous to those in aza-C-glycoside synthesis could enable C–N bond formation.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Method 1 (acetylated route) provides higher overall yields (≈60% over six steps) but requires toxic tin reagents.
-
Method 2 (trityl route) reduces step count but faces challenges in large-scale trityl group removal.
Byproduct Formation
Q & A
Q. How can 6-Amino-1,5-anhydro-6-deoxyglucitol be quantified in biological samples, and what methodological considerations are critical for accuracy?
Methodological Answer: Quantification typically involves enzymatic assays. For example, pyranose oxidase (PROD)-based methods can oxidize the compound to generate measurable byproducts (e.g., H2O2), which are detected via colorimetric or spectrophotometric tri-ners reactions. Key considerations include:
- Interference Control: Co-existing sugars (e.g., glucose) must be enzymatically eliminated using glucose kinase (GK) and glucose-6-phosphate dehydrogenase (G6PD) to prevent cross-reactivity .
- Calibration Standards: Use isotopically labeled analogs (e.g., <sup>13</sup>C-labeled 1,5-anhydroglucitol) to validate assay specificity .
Q. What is the biochemical role of this compound in glucose metabolism, and how does its structural modification influence function?
Methodological Answer: The compound shares structural homology with glucose and 1,5-anhydroglucitol (1,5-AG), a biomarker for short-term glycemic control. Its amino group enhances solubility and alters reabsorption kinetics in renal tubules. Experimental validation requires:
- Competitive Binding Assays: Compare its tubular reabsorption efficiency against glucose using in vitro renal cell models .
- Metabolic Profiling: Use <sup>13</sup>C-NMR to track its incorporation into metabolic pathways versus unmodified glucitol derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound levels and traditional glycemic markers (e.g., HbA1c) in clinical studies?
Methodological Answer: Discrepancies arise due to differential sensitivity to postprandial glucose spikes and renal function. To address this:
- Stratified Cohort Design: Segment participants by renal function (eGFR) and glycemic variability (CGM data) to isolate confounding factors .
- Multivariate Regression: Model 1,5-AG analogs against HbA1c and fructosamine, adjusting for urinary glucose excretion thresholds (>180 mg/dL) .
Q. What synthetic strategies are effective for producing this compound derivatives with stereochemical precision?
Methodological Answer: Synthesis challenges include regioselective amination and stereochemical control. Recommended approaches:
- Protecting Group Chemistry: Use benzylidene acetals (e.g., 1,5-Anhydro-4,6-O-benzylidene-D-glucitol) to block hydroxyl groups at positions 4 and 6, enabling selective functionalization at the 6-position .
- Enzymatic Catalysis: Leverage glycosyltransferases for stereospecific amination, validated via X-ray crystallography of intermediates .
Q. How can isotopic labeling (e.g., <sup>13</sup>C) enhance mechanistic studies of this compound in metabolic pathways?
Methodological Answer: Uniformly labeled <sup>13</sup>C analogs (e.g., 1,5-anhydro-D-[UL-<sup>13</sup>C6]glucitol) enable:
- Tracer Studies: Track carbon flux in glycolysis/gluconeogenesis via LC-MS or <sup>13</sup>C-NMR .
- Kinetic Isotope Effect (KIE) Analysis: Quantify enzymatic turnover rates using labeled versus unlabeled substrates in vitro .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the correlation between this compound and glycemic variability?
Critical Analysis: Contradictions stem from:
- Population Heterogeneity: Studies in type 1 vs. type 2 diabetes show divergent results due to differences in insulin secretion and renal thresholds .
- Assay Variability: Non-standardized PROD-based methods may yield inconsistent oxidation efficiencies across labs .
Resolution Strategy: - Harmonized Protocols: Adopt reference materials (e.g., NIST-certified 1,5-AG analogs) for inter-lab calibration .
- Dynamic Sampling: Use continuous glucose monitoring (CGM) to correlate real-time glucose excursions with compound levels .
Experimental Design Recommendations
Q. What controls are essential when evaluating this compound as a glycosidase inhibitor?
Methodological Guidelines:
Q. How can computational modeling predict the interaction of this compound with carbohydrate-processing enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
